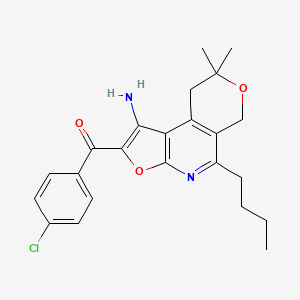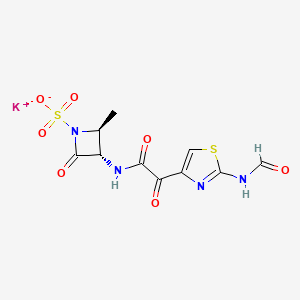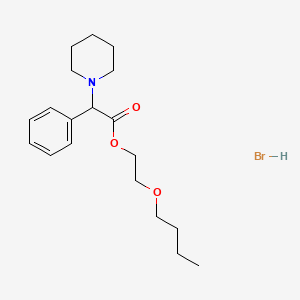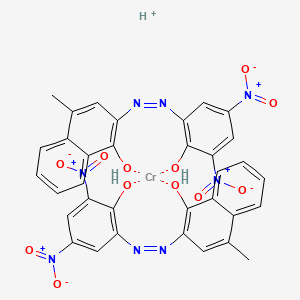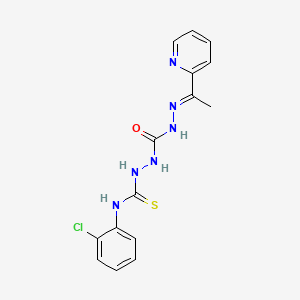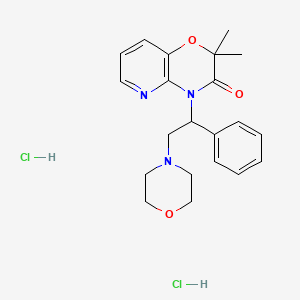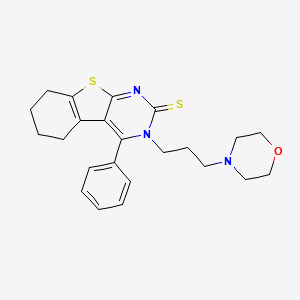
Ethylenetetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenetetracarboxylic acid is an organic compound with the chemical formula C6H4O8. It is also known as ethene-1,1,2,2-tetracarboxylic acid. This compound is characterized by the presence of four carboxyl groups attached to an ethylene backbone. It is a member of the oxocarbon family, which consists solely of carbon and oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenetetracarboxylic acid can be synthesized through the hydrolysis of tetraethyl ethylenetetracarboxylate. This ester is obtained from diethyl dibromomalonate using sodium iodide . Another method involves the formation of ethylenetetracarboxylic dianhydride by direct dehydration at high temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled hydrolysis of its esters or the dehydration of its precursors under high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Ethylenetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxocarbon anions by the removal of protons.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxocarbon anions such as ethylenetetracarboxylate.
Reduction: Alcohol derivatives of this compound.
Substitution: Esters and amides derived from the carboxyl groups.
Scientific Research Applications
Ethylenetetracarboxylic acid and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethylenetetracarboxylic acid involves its ability to form stable complexes with various molecules. The carboxyl groups can interact with metal ions, enzymes, and other biological molecules, influencing their activity and stability. The compound’s unique structure allows it to participate in multiple pathways, including oxidation-reduction reactions and enzyme catalysis .
Comparison with Similar Compounds
Maleic Acid: Similar in having multiple carboxyl groups but differs in the arrangement and reactivity.
Fumaric Acid: Another dicarboxylic acid with different geometric configuration and properties.
Tartaric Acid: Contains two carboxyl groups and two hydroxyl groups, used in various industrial applications.
Uniqueness: Ethylenetetracarboxylic acid is unique due to its four carboxyl groups attached to an ethylene backbone, making it highly versatile in forming various derivatives and participating in diverse chemical reactions .
Properties
CAS No. |
4363-44-4 |
|---|---|
Molecular Formula |
C6H4O8 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
ethene-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C6H4O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
AIJZIRPGCQPZSL-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




